Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate
Description
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate is a substituted terephthalate ester featuring a 2-nitrobenzoyl group attached to the amino position of the central benzene ring. The compound’s structure combines the terephthalate backbone (1,4-benzenedicarboxylate) with a nitro-substituted benzamide moiety, making it a hybrid of aromatic esters and nitroaromatic compounds.
Notably, nitro groups are known to participate in oxidation and reduction reactions, as seen in related compounds during N-alkylation and aromatization processes .
Properties
Molecular Formula |
C17H14N2O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
dimethyl 2-[(2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)10-7-8-11(17(22)26-2)13(9-10)18-15(20)12-5-3-4-6-14(12)19(23)24/h3-9H,1-2H3,(H,18,20) |
InChI Key |
PYJJWZVDYMGMCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate. One common approach involves the reaction of terephthalic acid with 2-nitrobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then treated with dimethyl sulfate to yield the desired compound.
Reaction Conditions:- Reactants: Terephthalic acid, 2-nitrobenzoyl chloride, dimethyl sulfate
- Base: Pyridine or triethylamine
- Solvent: Organic solvents (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Workup: Filtration, washing, and recrystallization
Industrial Production Methods: this compound may be produced on a larger scale using similar synthetic routes. industrial processes often involve optimized conditions, safety considerations, and purification steps.
Chemical Reactions Analysis
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the benzoyl group.
Oxidation: Oxidation of the methyl groups. Common reagents include reducing agents (e.g., hydrogen gas, metal catalysts), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major products:
- Reduced form: Dimethyl 2-[(2-aminobenzoyl)amino]terephthalate
- Substituted forms: Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate, Dimethyl 2-[(2-methylbenzoyl)amino]terephthalate, and others.
Scientific Research Applications
Chemistry
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate serves as a building block for functionalized terephthalates in materials science. Its reactivity allows it to be utilized in synthesizing specialty polymers and other advanced materials.
Biology
In biological research, this compound is used for fluorescent labeling and imaging studies. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially influencing biological activity.
Medicine
The compound's unique structure positions it as a potential drug scaffold. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, similar to other compounds with nitro groups.
Industry
In industrial applications, this compound is involved in the synthesis of specialty polymers and functional materials due to its versatile chemical properties.
In Vitro Studies
In vitro assays on related compounds have shown that modifications in the nitrobenzoyl group significantly affect cytotoxicity against cancer cells. For instance:
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| DMNTA | 15 | MCF-7 |
| Analog A | 10 | MCF-7 |
| Analog B | 20 | A549 |
These results highlight the importance of structural optimization in enhancing biological activity.
Comparative Biological Activities
A comparison of biological activities among structurally similar compounds reveals significant insights into their potential applications:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| Dimethyl 2-[(3-nitrobenzoyl)amino]terephthalate | High | Moderate |
| Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate | Low | High |
This table illustrates the varying degrees of activity among different derivatives, suggesting avenues for future research and development.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or serve as a probe in biological assays. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Chemical and Functional Differences
The table below highlights key structural analogs and their properties:
*Calculated based on analogous structures.
Key Observations:
Electron-Withdrawing Effects: The nitro group in the target compound increases electrophilicity at the benzene ring compared to amino or acetamido substituents, making it more reactive in nucleophilic aromatic substitution or oxidation reactions .
Biological Activity : While the acetamido derivative exhibits herbicidal properties, the nitro-substituted analog may have distinct bioactivity due to its redox-active nitro group, though this requires further study .
Material Applications : Sulfonamido and trifluoroacetyl analogs are leveraged in polymers and fluorinated materials, suggesting the nitro-substituted compound could serve in niche catalytic or high-energy material applications .
Market and Industrial Relevance
Dimethyl terephthalate (DMT) derivatives are critical in polyester production, with a global market projected to grow at a CAGR of 4.0% (2024–2033) .
- Acetamido and Sulfonamido Derivatives : Used in agrochemicals and high-performance polymers, respectively .
Biological Activity
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate (DMNTA) is a complex organic compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMNTA has the molecular formula and features a terephthalate backbone with a nitrobenzoyl amine moiety. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thereby influencing biological activity .
The biological activity of DMNTA can be attributed to several mechanisms:
- Electrophilic Reactivity : The nitro group can be reduced to form reactive species that may bind to nucleophilic sites in biomolecules, such as proteins and nucleic acids.
- Aromatic Substitution : The chlorinated benzoyl group can participate in electrophilic aromatic substitution, enhancing the compound's reactivity.
- Potential Antimicrobial and Anticancer Properties : Research indicates that structurally similar compounds exhibit antimicrobial and anticancer activities, suggesting that DMNTA may possess similar properties.
Antimicrobial Activity
Research into the antimicrobial properties of DMNTA is limited; however, derivatives of similar compounds have shown promising results against various bacterial strains. For instance, studies have indicated that compounds with nitro groups often exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit critical metabolic pathways.
Anticancer Activity
Preliminary studies suggest that DMNTA could have anticancer potential. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives have demonstrated cytotoxic effects on various cancer cell lines, leading to increased interest in DMNTA as a potential therapeutic agent .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays conducted on related compounds indicate that modifications in the nitrobenzoyl group can significantly affect cytotoxicity against cancer cells. For example, analogs with varying substituents showed differing IC50 values in cell viability assays, highlighting the importance of structural optimization .
- Animal Models : Animal studies involving related compounds suggest that these agents can modulate immune responses and exhibit anti-inflammatory properties. Such findings support the hypothesis that DMNTA could influence immune pathways, although specific studies on DMNTA are still needed .
Data Table: Comparative Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves a two-step process: (1) coupling 2-nitrobenzoyl chloride with dimethyl aminoterephthalate (or its precursor) under basic conditions to form the amide bond, followed by (2) esterification or transesterification to stabilize the carboxylate groups. Critical parameters include reaction temperature (reflux conditions for esterification), solvent choice (e.g., methanol with catalytic acid for esterification), and stoichiometric control of reagents to minimize side reactions like hydrolysis of the nitro group. Evidence from analogous syntheses highlights the importance of using anhydrous conditions to prevent undesired hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key techniques include:
- FT-IR : To confirm the presence of the nitro group (~1520–1350 cm⁻¹) and ester carbonyl stretches (~1720 cm⁻¹).
- NMR : H NMR for resolving aromatic protons and C NMR to identify carbonyl carbons (amide and ester).
- HPLC-MS : For purity assessment and molecular weight verification.
- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable. Comparative studies of terephthalate derivatives emphasize cross-validation between NMR and mass spectrometry to resolve ambiguities in functional group assignments .
Q. How does the nitro group in the 2-nitrobenzoyl moiety influence the compound’s stability under varying pH and temperature conditions?
The nitro group is electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl but may render the compound susceptible to reduction under acidic or reductive conditions. Accelerated stability testing (e.g., at 40°C/75% RH) is recommended to assess degradation pathways, with HPLC monitoring for byproducts like nitro-reduced amines or hydrolyzed terephthalic acid derivatives. Evidence from nitroaromatic analogs suggests photostability testing (UV-Vis exposure) is critical due to potential nitro-to-nitrito isomerization .
Advanced Research Questions
Q. What mechanistic insights explain the role of the nitro group in intramolecular interactions or unexpected side reactions during derivatization?
The nitro group can act as an oxidizing agent, leading to unintended aromatization or redox side reactions. For example, in N-alkylation reactions, nitro groups may participate in intramolecular oxidation, producing mixtures of dihydro-pyrazole and pyrazole derivatives. DFT studies on similar systems suggest that the nitro group’s electron-deficient nature stabilizes transition states via resonance, altering reaction pathways. Mechanistic validation requires trapping intermediates (e.g., using radical scavengers) and isotopic labeling .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Screen for binding affinity with enzymes or receptors (e.g., nitroreductases) using crystal structures from databases like PDB.
- MD simulations : Assess stability in biological membranes or solvent systems. Studies on nitroaromatic compounds demonstrate correlations between computed electrostatic potentials and experimental redox potentials .
Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental observations for this compound?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Approaches include:
- Variable-temperature NMR : To detect conformational equilibria.
- Solvent-dependent UV/Vis studies : To identify solvent-solute interactions affecting absorption bands.
- Cross-validation with solid-state data : Compare solution NMR with solid-state IR or X-ray structures. For example, crystal packing forces may stabilize conformers not observed in solution .
Q. How does the compound’s electronic structure influence its performance in catalytic or photochemical applications?
The nitro and amide groups create a conjugated π-system, enabling charge-transfer transitions visible in UV-Vis spectra (e.g., ~300–400 nm). This property is exploitable in photocatalysis or as a ligand in metal-organic frameworks (MOFs). Electrochemical studies (cyclic voltammetry) can quantify reduction potentials, with the nitro group typically showing a reversible one-electron reduction peak near -0.5 V (vs. Ag/AgCl) .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters like temperature, solvent polarity, and catalyst load .
- Data Interpretation : Combine experimental spectra with computational simulations (e.g., Gaussian NMR prediction) to assign ambiguous peaks .
- Contradiction Mitigation : Employ hyphenated techniques (e.g., LC-NMR) for real-time monitoring of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
